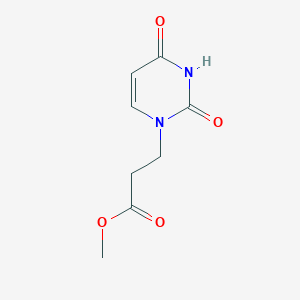

methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

Description

Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate (CAS: 2950-82-5) is a uracil-derived ester with a propanoate side chain. It serves as a key intermediate in synthesizing acyclic nucleoside analogs and glycoconjugates, particularly for antiviral and antimetabolite drug development . Structurally, it features a pyrimidine-2,4-dione core linked to a methyl ester via a three-carbon spacer. X-ray crystallography reveals that the compound crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 11.4437(12) Å, b = 11.7980(13) Å, c = 6.9496(7) Å, and β = 103.180(2)° . Its molecular formula is C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol.

Properties

IUPAC Name |

methyl 3-(2,4-dioxopyrimidin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-14-7(12)3-5-10-4-2-6(11)9-8(10)13/h2,4H,3,5H2,1H3,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCIIRXTEXKYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate can be achieved through the Biginelli reaction, a well-known multicomponent reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. For instance, the reaction can be catalyzed by hafnium triflate (Hf(OTf)4) under solvent-free conditions, which significantly enhances the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the Biginelli reaction can be optimized using various catalysts and reaction conditions to improve efficiency and scalability. The use of task-specific ionic liquids (TSILs) as catalysts has been explored to provide an environmentally friendly and efficient method for the synthesis of dihydropyrimidinones .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: Various nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity

Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate has been studied for its antiviral properties. Research indicates that derivatives of pyrimidine compounds exhibit notable antiviral activity against human immunodeficiency virus (HIV) and other viral infections. The structural characteristics of these compounds contribute to their efficacy in inhibiting viral replication .

Anticancer Properties

The compound has also been evaluated for anticancer effects. Studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation .

Enzyme Inhibition

this compound acts as an inhibitor of various enzymes, including those involved in nucleic acid synthesis. This inhibition is particularly relevant in the development of antiviral and anticancer drugs, as it can disrupt the replication processes of pathogenic organisms and tumor cells .

Synthesis and Development

Synthetic Pathways

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyrimidine derivatives. The synthetic routes are optimized to enhance yield and purity while minimizing by-products .

Case Study: Synthesis Optimization

A recent study focused on optimizing the synthesis of this compound by employing microwave-assisted techniques, which significantly reduced reaction times and improved yields compared to traditional methods. This approach demonstrates the potential for scalable production suitable for pharmaceutical applications .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines. These studies typically assess cytotoxicity and efficacy in inhibiting cell growth. Results indicate that certain concentrations lead to significant reductions in cell viability in cancer cell lines while maintaining lower toxicity in normal cells .

In Vivo Studies

Further research includes in vivo studies where animal models are used to assess the therapeutic potential of this compound. These studies aim to evaluate pharmacokinetics, bioavailability, and overall therapeutic efficacy against targeted diseases such as viral infections and cancers .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by inhibiting key signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of uracil derivatives modified at the N1 position with alkyl or substituted alkyl chains. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Uracil Derivatives

Key Findings from Comparative Studies

Substituent Effects on Bioactivity Fluorine or nitro groups at C5 enhance electrophilicity, improving interactions with thymidylate synthase or DNA/RNA polymerases . However, nitro derivatives (e.g., Ethyl 3-(5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate) exhibit lower solubility due to increased molecular planarity . The cyanoisoxazole-substituted derivative shows moderate cytotoxicity (IC₅₀ = 43 μM in U937 cells) but lacks significant antiviral activity against HIV .

Synthetic Flexibility The parent compound is synthesized via hydrolysis of its ethyl-dihydropyrimidine precursor under acidic conditions . In contrast, fluorinated and nitro analogs require electrophilic substitution (e.g., nitration with HNO₃/H₂SO₄) . Enzymatic deprotection (e.g., using Novozyme® 435 lipase) enables selective hydrolysis of ester groups in dimethyl 2-[(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]succinate, highlighting the utility of biocatalysis in modifying uracil derivatives .

Crystallographic Insights The parent compound’s monoclinic structure contrasts with the orthorhombic system of its nitro-substituted analog, reflecting differences in hydrogen bonding and π-π stacking due to substituent bulk .

Biological Activity

Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant data and case studies.

Chemical Structure and Properties

Chemical Formula : C₉H₉N₃O₄

Molecular Weight : 197.18 g/mol

CAS Number : 1938080-44-4

The compound features a pyrimidine ring with two keto groups at positions 2 and 4, which are crucial for its biological activity. The presence of the propanoate group enhances its solubility and bioavailability.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity. For instance:

- Case Study : A derivative was tested against various cancer cell lines, showing IC₅₀ values ranging from 5.57 μM to 9.17 μM against the Bel-7402 cell line, indicating significant cytotoxicity compared to standard chemotherapeutics .

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.

2. Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- Study Findings : In vitro tests revealed that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 10 μg/mL for certain strains .

- Potential Applications : This antimicrobial property suggests potential use in developing new antibiotics or antifungal agents.

3. Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor:

- Research Insights : Studies have indicated that it can act as a glycosyltransferase inhibitor, which is essential in various biochemical pathways . This inhibition could potentially lead to therapeutic applications in conditions where glycosylation plays a critical role.

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2,4-dioxo-3,4-dihydropyrimidine with methyl propiolate under basic conditions (e.g., K₂CO₃ in DMF) may yield the target ester. Optimization should focus on:

- Temperature : Elevated temperatures (80–100°C) to enhance reaction kinetics.

- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.

- Purity control : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures).

Statistical experimental design (e.g., factorial or response surface methodology) is critical to minimize trial-and-error approaches and identify optimal parameters .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR :

- Pyrimidinone protons : Doublets near δ 5.5–6.0 ppm (H-5, H-6) and a singlet for the methyl ester (δ ~3.6 ppm).

- Carbonyl signals : Peaks at ~165–170 ppm (C-2/C-4 ketones) and ~170 ppm (ester carbonyl).

- IR Spectroscopy : Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O ester).

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matching C₈H₁₀N₂O₄ (calc. 198.06 g/mol).

Cross-referencing with analogous dihydropyrimidinone derivatives (e.g., ) ensures accurate interpretation .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) or molecular docking predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Reactivity Prediction :

- Use DFT (e.g., B3LYP/6-31G*) to model transition states in esterification or nucleophilic attacks, identifying energy barriers and regioselectivity.

- Solvent effects (PCM models) refine predictions for polar protic solvents (e.g., methanol).

- Biological Activity :

- Molecular docking (AutoDock Vina) against targets like thymidylate synthase (pyrimidine biosynthesis enzyme) to assess binding affinity.

- ADMET prediction tools (SwissADME) evaluate pharmacokinetic properties.

Integrating computational results with experimental validation (e.g., IC₅₀ assays) creates a feedback loop for rational design .

Q. What strategies are effective in resolving contradictory data between catalytic vs. non-catalytic synthesis methods for this compound?

- Methodological Answer :

- Controlled Variable Analysis : Isolate variables (e.g., catalyst loading, solvent polarity) using fractional factorial design to identify confounding factors.

- Kinetic Studies : Compare rate constants (k) under catalytic (e.g., Pd/C) vs. thermal conditions via HPLC monitoring.

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in ester groups) to trace reaction pathways.

Statistical tools (ANOVA) and sensitivity analysis (Monte Carlo simulations) quantify uncertainty and validate reproducibility .

Q. How can structure-activity relationship (SAR) studies optimize the dihydropyrimidinone core for targeted drug discovery applications?

- Methodological Answer :

- Functional Group Variation : Synthesize analogs with substituents at C-5 (e.g., halogens, alkyl chains) to modulate lipophilicity.

- Biological Assays : Test against cancer cell lines (e.g., HeLa) to correlate substituent effects with cytotoxicity.

- Crystallography : Resolve X-ray structures of protein-ligand complexes (e.g., with dihydrofolate reductase) to guide SAR.

Data from related compounds (e.g., ’s thiazole-linked analogs) provide benchmarks for activity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.